molecular formula C16H15N5O2S3 B2940247 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(methylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 868143-36-6

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(methylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2940247
CAS No.: 868143-36-6
M. Wt: 405.51
InChI Key: ZWXUEUJEYUZSGE-UHFFFAOYSA-N
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Description

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(methylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound characterized by its unique structure, which includes a benzothiazole moiety and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(methylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 1,3-benzothiazole-2-thiol with an appropriate alkylating agent to introduce the benzothiazolylsulfanyl group. This intermediate is then reacted with a purine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(methylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under various conditions, such as acidic or basic environments .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzothiazole or purine rings .

Scientific Research Applications

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(methylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where purine analogs are effective.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(methylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(methylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart from similar compounds is its unique combination of a benzothiazole moiety and a purine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-methylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S3/c1-20-12-11(13(22)19-14(20)23)21(15(18-12)24-2)7-8-25-16-17-9-5-3-4-6-10(9)26-16/h3-6H,7-8H2,1-2H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXUEUJEYUZSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC)CCSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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